Malabaricone C

描述

马拉巴酮 C 是一种天然存在的二芳基壬烷类化合物,存在于肉豆蔻(Myristica fragrans)和马拉巴肉豆蔻(Myristica malabarica)的干燥果实肉中。 它以其多样的生物活性而闻名,包括抗炎、抗氧化和抗菌特性 .

准备方法

合成路线和反应条件

马拉巴酮 C 可以通过多种化学方法合成。一种有效的方法涉及交叉复分解策略。 该方法已被优化,可生产出足够数量的马拉巴酮 C 用于药理学研究 .

工业生产方法

马拉巴酮 C 的工业生产主要依赖于从天然来源中提取,例如肉豆蔻和马拉巴肉豆蔻的肉。 提取过程包括溶剂提取,然后进行纯化步骤以分离该化合物 .

化学反应分析

反应类型

马拉巴酮 C 经历多种类型的化学反应,包括:

氧化: 它可以被氧化形成各种氧化衍生物。

还原: 还原反应可以将马拉巴酮 C 转化为其还原形式。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

主要产物

科学研究应用

Anticancer Applications

Malabaricone C has been extensively studied for its potential as an anticancer agent. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : this compound induces apoptosis in cancer cells through several mechanisms, including the activation of caspases and modulation of mitochondrial membrane potential. It has been shown to sensitize cancer cells to chemotherapeutic agents and radiation therapy .

- In Vitro Studies : In studies involving human breast cancer cell lines (MCF-7), this compound demonstrated enhanced cytotoxicity when combined with copper ions, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

- In Vivo Efficacy : Animal models have confirmed the anticancer efficacy of this compound. In SCID mice with lung carcinoma (A549 cells) and C57BL/6 mice with melanoma (B16F10 cells), treatment with this compound significantly reduced tumor volume and weight, particularly when combined with N-acetylcysteine (NAC), a thiol antioxidant .

Anti-inflammatory Properties

This compound exhibits notable anti-inflammatory effects, making it a candidate for treating various inflammatory conditions.

- T-cell Modulation : Studies have shown that this compound inhibits mitogen-induced T-cell proliferation and cytokine secretion. It alters cellular redox states, effectively modulating T-cell responses both in vitro and in vivo .

- Skin Inflammation : In models of psoriasis-like skin lesions induced by imiquimod, topical application of this compound significantly ameliorated symptoms such as hyperplasia, indicating its potential for treating skin inflammatory disorders .

Metabolic Effects

Emerging research highlights the role of this compound in metabolic regulation, particularly concerning obesity and glucose metabolism.

- Sphingomyelin Synthase Inhibition : Identified as a natural inhibitor of sphingomyelin synthase, this compound reduces oleic acid uptake in vitro, which is crucial for preventing lipid accumulation. This property suggests its potential application in managing obesity .

- Effects on Lipid Metabolism : In animal studies, this compound improved glucose tolerance and reduced hepatic steatosis, presenting it as a promising candidate for metabolic disorder treatments .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

| Application | Mechanism of Action | Model Used | Outcome |

|---|---|---|---|

| Anticancer | Induces apoptosis via ROS and caspase activation | MCF-7 breast cancer cells | Increased cytotoxicity with copper ions |

| Sensitizes cells to chemotherapy | SCID mice (A549 cells) | Significant tumor reduction | |

| C57BL/6 mice (B16F10 cells) | Enhanced efficacy with NAC | ||

| Anti-inflammatory | Inhibits T-cell activation and cytokine secretion | In vitro lymphocyte cultures | Reduced T-cell proliferation |

| Modulates redox state | Psoriasis model | Ameliorated skin lesions | |

| Metabolic regulation | Inhibits sphingomyelin synthase | High-fat diet-induced obesity | Improved glucose tolerance |

| Reduces lipid accumulation | Animal models | Decreased hepatic steatosis |

作用机制

马拉巴酮 C 通过多种分子机制发挥作用:

相似化合物的比较

这些化合物具有相似的化学结构,但在生物活性方面有所不同 . 马拉巴酮 C 由于其强大的抗炎和抗氧化特性而独一无二,使其成为治疗应用中一种有价值的化合物 .

类似化合物列表

- 马拉巴酮 A

- 马拉巴酮 B

- 马拉巴酮 D

生物活性

Malabaricone C (Mal C), a compound derived from the fruit of Myristica malabarica, has garnered attention for its diverse biological activities. This compound is part of a class known as diarylnonanoids and is recognized for its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of this compound's biological activity.

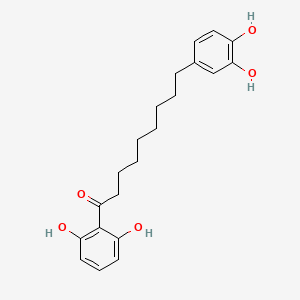

Chemical Structure

This compound is characterized by its unique chemical structure, which contributes to its biological properties. The compound's structure includes a B-ring catechol moiety, enhancing its redox activity and interaction with cellular components.

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory effects. Research indicates that it inhibits T-cell proliferation and cytokine secretion, particularly interleukin-2 (IL-2) and interferon-gamma (IFN-γ), in response to mitogenic stimulation. This suppression is mediated through the modulation of redox states within T-cells, affecting signaling pathways such as NF-κB and MAPK.

Key Findings:

- Inhibition of T-cell Activation : Mal C significantly reduces the expression of activation markers CD69 and CD25 in lymphocytes activated by concanavalin A (Con A) .

- Redox Modulation : The compound alters cellular thiol levels, impacting the oxidative state and leading to decreased T-cell activation .

Anticancer Activity

The anticancer potential of this compound has been explored across various cancer cell lines. Studies demonstrate that Mal C induces cytotoxic effects, particularly in breast cancer (MCF-7) and lung carcinoma (A549) cells.

Case Studies:

- MCF-7 Breast Cancer Cells : Mal C exhibited cytotoxicity when combined with copper ions, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .

- In Vivo Studies : In animal models, treatment with Mal C resulted in significant tumor growth inhibition when administered orally at doses of 50 or 100 mg/kg .

The mechanisms through which this compound exerts its biological effects include:

- Redox Imbalance Induction : By increasing ROS levels, Mal C disrupts cellular homeostasis, leading to apoptosis in cancer cells .

- Sphingomyelin Synthase Inhibition : Mal C has been identified as a natural inhibitor of sphingomyelin synthase, reducing lipid accumulation and improving metabolic parameters in obesity models .

Antimicrobial Activity

This compound also demonstrates antibacterial and antifungal properties. It has shown effectiveness against pathogens such as Staphylococcus aureus and Candida species, suggesting potential applications in treating infections .

Summary of Biological Activities

属性

IUPAC Name |

1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)nonan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5/c22-16-13-12-15(14-20(16)26)8-5-3-1-2-4-6-9-17(23)21-18(24)10-7-11-19(21)25/h7,10-14,22,24-26H,1-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOZRFYGIFMIEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)CCCCCCCCC2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212721 | |

| Record name | Malabaricone C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Malabaricone C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63335-25-1 | |

| Record name | Malabaricone C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63335-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malabaricone C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063335251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malabaricone C | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malabaricone C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Malabaricone C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9K53R3PRN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Malabaricone C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119 - 121 °C | |

| Record name | Malabaricone C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Malabaricone C acts as a natural inhibitor of sphingomyelin synthase (SMS), a membrane protein crucial for sphingolipid biosynthesis. [] By inhibiting SMS, this compound disrupts the production of sphingomyelin (SM) and diacylglycerol (DAG), key lipids involved in membrane fluidity, lipid metabolism, and signal transduction. [] This inhibition leads to reduced lipid droplet formation and improved glucose tolerance. []

A: this compound induces the expression of heme oxygenase-1 (HO-1) in a dose- and time-dependent manner in rat aortic smooth muscle cells (RASMCs). [] This induction is mediated through the activation of the PI3K/AKT pathway and subsequent nuclear translocation of Nrf2, a key regulator of HO-1 expression. []

A: Research suggests that this compound induces LMP in MCF-7 human breast cancer cells, leading to the release of cathepsin B and Bid cleavage. [] This event precedes mitochondrial damage and suggests that LMP might be an early trigger in the caspase-independent, but cathepsin B and t-Bid-dependent intrinsic mitochondrial apoptotic pathway. []

A: The molecular formula of this compound is C21H26O5 and its molecular weight is 358.43 g/mol. []

A: Structural elucidation of this compound has been achieved through extensive spectroscopic analyses, including NMR (1H and 13C) and mass spectrometry. [, ] Detailed spectral data can be found in various research publications. [, , ]

A: While specific studies on the material compatibility of this compound are limited, its incorporation into epoxy coatings for mild steel and aluminium-6061 alloy to provide anticorrosive and antimicrobial properties has been reported. [] This suggests potential compatibility with certain materials, but further research is needed to understand its broader material compatibility profile.

A: Methylation or reduction of this compound resulted in diminished antimicrobial activity, indicating the importance of the phenolic hydroxyl groups for its biological activity. []

A: this compound exhibited stronger anti-α-glucosidase activity compared to other isolated compounds from Myristica fragrans. [] This suggests a specific structural feature of this compound contributes to its inhibitory activity, but further SAR studies are needed to pinpoint the essential moieties.

A: this compound demonstrated efficacy in reducing blood pressure and attenuating cardiovascular remodeling in deoxycorticosterone acetate (DOCA)-salt hypertensive rats. [] It also exhibited significant anti-hypertensive effects by reducing oxidative stress and organ hypertrophy, while improving endothelial and vascular functions. []

A: this compound has been studied in various cell-based assays including: * Inhibition of violacein production in Chromobacterium violaceum CV026 [] * Inhibition of pyocyanin production and biofilm formation in Pseudomonas aeruginosa PAO1 [] * Cytotoxicity against human breast cancer MCF-7 cell line [] * Inhibition of proliferation and migration in rat aortic smooth muscle cells (RASMCs) [] * Cytotoxic activity against gastric cancer cells []

A: this compound has shown efficacy in the following animal models: * High-fat diet-induced obesity in mice [] * Deoxycorticosterone acetate (DOCA)-salt hypertensive rats [] * Indomethacin-induced gastric ulceration in mice [, , ] * Psoriasis-like skin inflammation in mice []

ANone: There is no mention of clinical trials conducted with this compound in the provided research abstracts.

ANone: Currently, there is no information available on resistance or cross-resistance mechanisms related to this compound in the provided research abstracts.

A: Acute toxicity studies in mice showed no signs of inflammation, necrosis, or hemorrhaging in liver and kidney tissues, suggesting this compound might be a suitable candidate for further development. []

A: Various analytical methods have been employed to characterize and quantify this compound: * High-performance liquid chromatography (HPLC) [] * Nuclear magnetic resonance (NMR) spectroscopy [] * Mass spectrometry (MS) [] * Desorption electrospray ionization mass spectrometry (DESI-MS) for tissue imaging []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。